(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl
Overview
Description
“(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl” is a chemical compound . It belongs to the class of compounds known as 1H-Pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment .
Synthesis Analysis
The synthesis of similar compounds involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase .Molecular Structure Analysis
The parent structure of this compound can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The first synthesis of this class of compounds was described in 1911 by Michaelis .Scientific Research Applications
Neuroreceptor Antagonism
One area of scientific research application for similar compounds involves the study of neuroreceptor antagonism. For example, the effects of receptor antagonists on negatively reinforced learning have been explored, demonstrating the involvement of specific receptors in learning processes under aversive conditions (Gravius et al., 2005). Such studies suggest potential applications in understanding the neural mechanisms of learning and memory, potentially contributing to the development of therapeutic strategies for cognitive impairments or psychiatric conditions.
Metabolic Pathways and Disposition
Research on the metabolism and disposition of novel compounds provides critical insights into their pharmacokinetics and toxicity profiles. For instance, studies have detailed the metabolic pathways and excretion patterns of novel receptor antagonists (Renzulli et al., 2011). Understanding how similar compounds are metabolized and eliminated can guide the design of new drugs with improved safety and efficacy.
Toxicology and Safety Studies
Toxicological research represents another significant application area, where compounds are evaluated for their potential toxic effects and safety profiles. For example, investigations into the acute toxicity of synthetic cannabinoids (Saito et al., 2013) contribute to the broader understanding of the safety risks associated with certain chemical classes. These studies are essential for regulatory purposes and for informing public health guidelines.
Pharmacological Effects and Therapeutic Potential
Exploring the pharmacological effects of compounds on specific receptors or biological systems can uncover their therapeutic potential. Research into the anxiolytic-like effects of novel compounds (Brito et al., 2017) is an example of how scientific investigation can lead to the development of new treatments for anxiety disorders. Such studies are foundational for drug discovery and development processes.
Environmental and Occupational Exposure Studies
Finally, assessing environmental and occupational exposure to various compounds (Babina et al., 2012) is crucial for understanding the potential health risks associated with chemical exposure. These studies inform safety standards and protective measures for individuals in specific professions or living environments.
Mechanism of Action
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.ClH/c1-9-3-6-17(7-4-9)13(18)12-10-8-14-5-2-11(10)15-16-12;/h9,14H,2-8H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRDKLBDYXPHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NNC3=C2CNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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